molecular formula C12H16N2S B054754 Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine CAS No. 125101-40-8

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine

Cat. No.: B054754
CAS No.: 125101-40-8
M. Wt: 220.34 g/mol
InChI Key: JXTBEMXNYIIFJS-UHFFFAOYSA-N
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Description

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine, otherwise known as BDTMA, is a heterocyclic amine compound used in a variety of scientific fields. It has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry. BDTMA is a versatile molecule that is used in a wide range of applications, from drug synthesis to materials science.

Scientific Research Applications

Role in Curing Parameters and Properties of Acrylic Bone Cements

The accelerating effect of tertiary aromatic amines, including compounds like Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine, as activators in the benzoyl peroxide/amine system for curing acrylic resins is significant. This review focuses on the kinetics, mechanism, activation energy, and toxicity related to biomedical applications such as denture resins or acrylic bone cements. Temperature's impact on the curing parameters of cements prepared with similar amines shows the critical role of environmental temperature in evaluating new activators, highlighting the potential of thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Development of Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, including this compound, has aimed at creating alternative antioxidant and anti-inflammatory agents. Through synthesis and evaluation, certain derivatives exhibited significant anti-inflammatory activity and potential antioxidant activity against various reactive species. Docking simulations further supported their role as anti-inflammatory agents, indicating the therapeutic potential of benzofused thiazole derivatives in developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Insights into Chemistry and Properties of Thiazole Derivatives

A comprehensive review of the chemistry and properties of 2,6-bis-(benzthiazol-2-yl)-pyridine derivatives, similar in structure to this compound, presents insights into the preparation, properties, and complex compounds of these ligands. It explores their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. This review highlights gaps in current research and suggests potential areas of interest for future investigations, demonstrating the versatility of thiazole compounds in various fields of chemistry and biology (Boča, Jameson, & Linert, 2011).

Synthesis and Structural Properties of Thiazolidinones

The synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, through the reaction of chloral with substituted anilines followed by treatment with thioglycolic acid, reveals an interesting synthetic pathway involving this compound derivatives. This pathway highlights the potential of such compounds in generating a variety of products depending on the amine type and reaction conditions. High-resolution spectroscopic analyses and ab initio calculations offer insight into the conformation and potential applications of these products (Issac & Tierney, 1996).

Properties

IUPAC Name

N-benzyl-4,4-dimethyl-1,3-thiazolidin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-12(2)9-15-11(14-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTBEMXNYIIFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=NCC2=CC=CC=C2)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368308
Record name N-Benzyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125101-40-8
Record name N-Benzyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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